molecular formula C18H19N3O2S B2557196 1-methyl-6-(3-oxo-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 2415501-24-3

1-methyl-6-(3-oxo-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No.: B2557196
CAS No.: 2415501-24-3
M. Wt: 341.43
InChI Key: ZCGBEPUZEXSBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-6-(3-oxo-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a complex organic compound that features a unique structure combining pyrrolo and pyridinone moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-(3-oxo-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one typically involves multi-step organic reactionsKey steps include cyclization reactions, functional group transformations, and coupling reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-methyl-6-(3-oxo-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

1-methyl-6-(3-oxo-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-6-(3-oxo-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .

Properties

IUPAC Name

6-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-oxopropyl]-1-methylpyrrolo[2,3-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-19-7-2-13-3-8-20(18(23)17(13)19)10-5-16(22)21-9-4-15-14(12-21)6-11-24-15/h2-3,6-8,11H,4-5,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGBEPUZEXSBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCC(=O)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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